イソサポナリン

説明

Isosaponarin is a naturally occurring triterpene saponin found in several plants, including the common soapwort (Saponaria officinalis). It has been used in traditional medicine for centuries to treat a variety of ailments, including skin disorders and digestive issues. Recently, it has been studied for its potential therapeutic benefits and applications in the laboratory.

科学的研究の応用

神経疾患の治療

イソサポナリンは、ラットの大脳皮質神経終末におけるグルタミン酸放出に有意な影響を与えることがわかっています . グルタミン酸の過剰放出は、神経疾患の発症に関与していることが知られています . イソサポナリンは、グルタミン酸放出の濃度依存的な阻害を引き起こしました . これは、イソサポナリンが神経終末からのグルタミン酸放出を抑制することにより、神経疾患の治療に用いることができることを示唆しています .

抗酸化活性

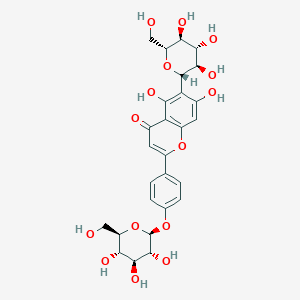

イソサポナリンは、ワサビの葉から単離されたフラボン配糖体です . 抗酸化作用を持つ多くのフラボノイドは、グルタミン酸放出を減らし、グルタミン酸誘発性の神経細胞への酸化ストレスを打ち消すことが知られています . これは、イソサポナリンが、酸化ストレスによって引き起こされる疾患の予防と治療に潜在的な用途があることを示しています .

認知機能の改善

ワサビの根茎と根に存在するイソチオシアネートであるヘキサラファンは、Keap1-Nrf2系を活性化することにより、解毒酵素と抗酸化酵素を誘導し、体内の酸化ストレスを軽減することが知られています . イソサポナリンもワサビの葉の成分であることを考えると 、認知機能に対する同様の効果がある可能性があります

作用機序

Target of Action

Isosaponarin, a flavone glycoside isolated from wasabi leaves, primarily targets the Transforming Growth Factor-β Type II receptor (TβR-II) and Prolyl 4-Hydroxylase (P4H) . These proteins play crucial roles in collagen synthesis and glutamate release .

Mode of Action

Isosaponarin interacts with its targets, leading to an increase in the production of TβR-II and P4H at the mRNA gene level . This interaction results in an upregulation of these proteins, which subsequently enhances collagen synthesis . In the context of glutamate release, isosaponarin produces a concentration-dependent inhibition of 4-aminopyridine (4-AP)-evoked glutamate release .

Biochemical Pathways

Isosaponarin affects the biochemical pathways related to collagen synthesis and glutamate release. It promotes the production of type-I collagen in fibroblast cells . In the glutamate release pathway, isosaponarin inhibits the release of glutamate evoked by the K+ channel blocker 4-AP .

Result of Action

The molecular and cellular effects of Isosaponarin’s action include an increase in collagen synthesis in human fibroblasts and a decrease in glutamate release in rat cerebral cortex nerve terminals . These effects are believed to be beneficial in the treatment of certain neurological diseases .

生化学分析

Biochemical Properties

Isosaponarin interacts with various enzymes and proteins. It is metabolized to isovitexin (apigenin-6-C-glucoside) by hydrolysis of the O-glycosidic bond . This hydrolysis mainly occurs in the small intestine, and gastric acid in the stomach might partially contribute to the hydrolysis .

Cellular Effects

Isosaponarin has been shown to affect various types of cells and cellular processes. For instance, it increases the production of type I collagen in human fibroblasts . This effect is caused by up-regulated TGF-β type II receptor (TβR-II) and Prolyl 4-hydroxylase (P4H) production .

Molecular Mechanism

Isosaponarin exerts its effects at the molecular level through various mechanisms. It inhibits glutamate release in rat cerebral cortex nerve terminals (synaptosomes) in a concentration-dependent manner . This inhibition is prevented by eliminating extracellular Ca2+ or by using bafilomycin A1, an inhibitor of synaptic vesicle exocytosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isosaponarin change over time. Studies have shown that Isosaponarin is hardly absorbed into the body . Half of the administered Isosaponarin is metabolized to isovitexin in the intestinal tract and then excreted, while the rest is probably degraded by intestinal microflora .

Dosage Effects in Animal Models

The effects of Isosaponarin vary with different dosages in animal models. For instance, Isosaponarin inhibits 4-AP-evoked glutamate release in rat synaptosomes at concentrations ranging from 20 to 100 μM .

Metabolic Pathways

Isosaponarin is involved in several metabolic pathways. It is metabolized to isovitexin by hydrolysis of the O-glycosidic bond . This hydrolysis is mainly caused at the small intestine .

Transport and Distribution

Isosaponarin is transported and distributed within cells and tissues. It is hardly absorbed into the body . Most of the administered Isosaponarin is excreted as isovitexin in feces .

特性

IUPAC Name |

5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNFQCXADNWOCI-KETMJRJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941131 | |

| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19416-87-6 | |

| Record name | Isosaponarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

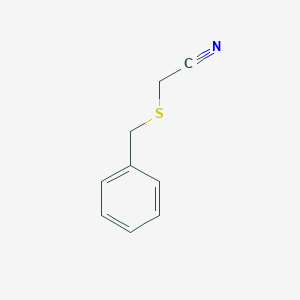

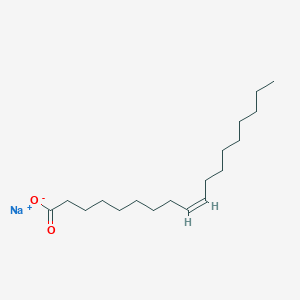

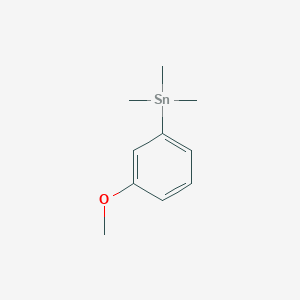

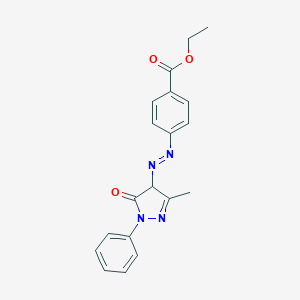

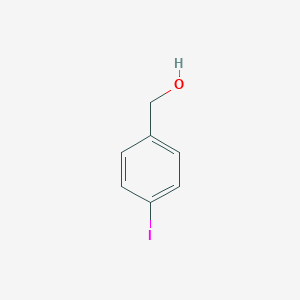

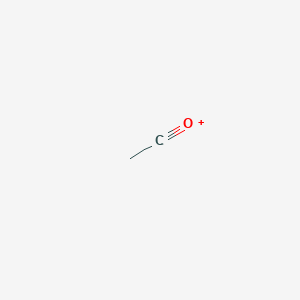

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Isosaponarin's neuroprotective effects?

A1: Isosaponarin exhibits neuroprotective effects by inhibiting glutamate release from nerve terminals (synaptosomes). It achieves this by:

- Blocking Voltage-Gated Calcium Channels: Isosaponarin inhibits the activity of N-type and P/Q-type calcium channels, reducing calcium influx into the synaptosomes. []

- Inhibiting Protein Kinase C (PKC) Pathway: This inhibition downstream reduces the phosphorylation of Synaptosomal-associated protein of 25 kDa (SNAP-25) and myristoylated alanine-rich C-kinase substrate (MARCKS), key proteins involved in synaptic vesicle exocytosis. []

- Reducing Synaptic Vesicle Availability: Consequently, the number of synaptic vesicles ready for glutamate release decreases, leading to an overall reduction in glutamate release. []

Q2: What is the structural characterization of Isosaponarin?

A2: Isosaponarin is a flavone glycoside. Its structural characteristics are:

Q3: Beyond neuroprotection, are there other potential applications for Isosaponarin?

A3: Yes, research suggests that Isosaponarin may have other beneficial properties:

- Collagen Synthesis: Studies indicate that Isosaponarin might promote type-I collagen production in human fibroblasts, suggesting potential applications in wound healing or anti-aging treatments. []

- Antifungal Activity: Isosaponarin isolated from Citrullus colocynthis showed antifungal activity against Fusarium oxysporum f.sp. albedinis, a fungus that causes Bayoud disease in date palm trees. []

Q4: Which plant species are known to produce Isosaponarin?

A4: Isosaponarin has been identified in various plant species, including:

- Wasabi (Eutrema japonicum): Isosaponarin is found in significant amounts in wasabi leaves. [, ]

- Citrullus colocynthis: This plant, also known as bitter apple, contains Isosaponarin in its fruits. [, ]

- Gentiana rigescens: A traditional Chinese medicinal herb, this plant also contains Isosaponarin. []

- Gypsophila paniculata: Commonly known as baby's breath, this flowering plant is another source of Isosaponarin. []

Q5: Have any studies investigated the in silico properties of Isosaponarin?

A5: Yes, computational studies have explored the potential of Isosaponarin as a pain management drug:

- Nav1.7 Inhibition: In silico analysis suggests that Isosaponarin shows promising binding affinity to the human Nav1.7 sodium channel, a target for treating neuropathic pain. []

Q6: Are there efficient methods for isolating and analyzing Isosaponarin?

A6: Researchers utilize various techniques for Isosaponarin extraction and analysis:

- Extraction: Researchers commonly employ solvent extraction methods, often with methanol or ethanol, to extract Isosaponarin from plant material. [, ]

- Isolation: Preparative High-Performance Liquid Chromatography (HPLC) is a common technique for isolating and purifying Isosaponarin from plant extracts. []

- Characterization: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for confirming the identity and purity of isolated Isosaponarin. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)